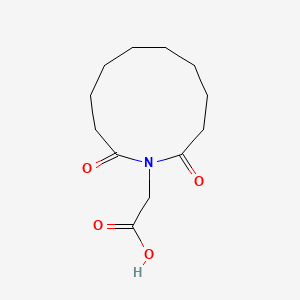
Metallo-|A-lactamase-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metallo-|A-lactamase-IN-5 is a compound designed to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their β-lactam ring. These enzymes are a significant concern in the fight against antibiotic resistance, particularly in Gram-negative bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of metallo-β-lactamase inhibitors, including Metallo-|A-lactamase-IN-5, involves various methodologies. These methods often include the formation of diazabicyclooctane (DBO), cyclic boronate, and dual-nature inhibitors . The synthetic routes typically involve multi-step reactions, including acylation, substitution, and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of metallo-β-lactamase inhibitors requires scalable and cost-effective methods. The production process involves optimizing reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Metallo-|A-lactamase-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different inhibitory activities against metallo-β-lactamases .
Aplicaciones Científicas De Investigación
Metallo-|A-lactamase-IN-5 has several scientific research applications:
Mecanismo De Acción
Metallo-|A-lactamase-IN-5 exerts its effects by binding to the active site of metallo-β-lactamases, which contain one or two zinc ions. The compound chelates the zinc ions, thereby inhibiting the enzyme’s ability to hydrolyze β-lactam antibiotics . This inhibition restores the efficacy of β-lactam antibiotics against resistant bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Vaborbactam: A cyclic boronate inhibitor.
Avibactam: A diazabicyclooctane inhibitor.
Aspergillomarasmin A: A natural product inhibitor
Uniqueness
Metallo-|A-lactamase-IN-5 is unique due to its dual-nature inhibition mechanism, which involves both chelation of zinc ions and interaction with the enzyme’s active site. This dual mechanism enhances its inhibitory potency and broadens its spectrum of activity against various metallo-β-lactamases .
Propiedades
Fórmula molecular |
C19H16N4O3 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-[benzyl-[(8-hydroxy-5-nitroquinolin-7-yl)methyl]amino]acetonitrile |
InChI |
InChI=1S/C19H16N4O3/c20-8-10-22(12-14-5-2-1-3-6-14)13-15-11-17(23(25)26)16-7-4-9-21-18(16)19(15)24/h1-7,9,11,24H,10,12-13H2 |
Clave InChI |
CJFJGNGFFLNDIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC#N)CC2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


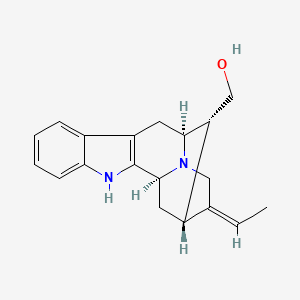
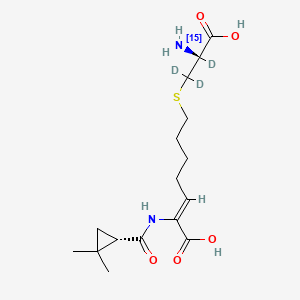
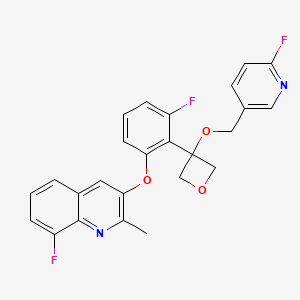
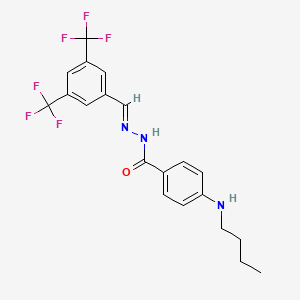
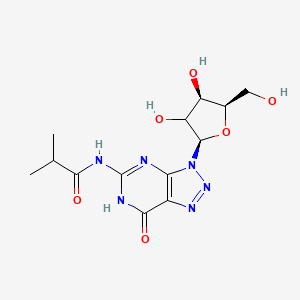
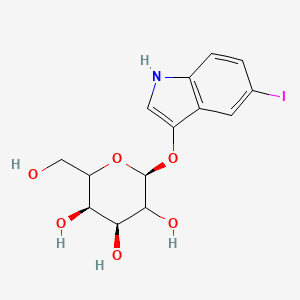

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)
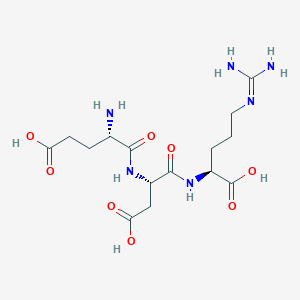
![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)
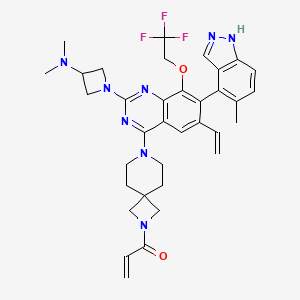
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
